molecular formula C13H15N3O2 B1503409 Benzyl 3-cyanopiperazine-1-carboxylate CAS No. 1071827-03-6

Benzyl 3-cyanopiperazine-1-carboxylate

Cat. No.: B1503409
CAS No.: 1071827-03-6
M. Wt: 245.28 g/mol
InChI Key: LDFKVLLZTZZDMJ-UHFFFAOYSA-N
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Description

Benzyl 3-cyanopiperazine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperazine and benzyl chloride as starting materials.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of benzyl chloride with piperazine in the presence of a base, such as triethylamine, under reflux conditions.

  • Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are scaled up to accommodate larger volumes, with continuous monitoring to maintain optimal reaction parameters.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form this compound derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like alkyl halides and bases are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of this compound.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Derivatives with different substituents replacing the benzyl group.

Scientific Research Applications

Chemistry: Benzyl 3-cyanopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the design of bioactive molecules and potential drug candidates. Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals. Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which Benzyl 3-cyanopiperazine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Piperazine derivatives: Other piperazine-based compounds with different substituents.

  • Benzyl derivatives: Compounds with benzyl groups attached to various functional groups.

Uniqueness: Benzyl 3-cyanopiperazine-1-carboxylate stands out due to its specific combination of the benzyl group and the cyano group on the piperazine ring, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

benzyl 3-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-8-12-9-16(7-6-15-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFKVLLZTZZDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696723
Record name Benzyl 3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071827-03-6
Record name Benzyl 3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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